molecular formula C11H16N2O3S B1481478 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2098020-12-1

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B1481478
CAS No.: 2098020-12-1
M. Wt: 256.32 g/mol
InChI Key: YWSUCYWYMFECMK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like IUPAC name, CAS number, etc. It also includes the role or use of the compound in various fields .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler reagents. The synthesis analysis includes the methods used, the reagents and conditions required, and the yield of the reaction .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. It provides information about the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This includes studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .

Scientific Research Applications

One-Pot Synthesis of Thieno[2′,3′4,5]Pyrimido[1,2‐b]‐[1,2,4,5]Tetrazines

A novel series of derivatives were prepared, showcasing the compound's utility in synthesizing complex heterocyclic structures. The structure of the compounds was confirmed by single crystal X-ray analysis, indicating its potential in facilitating structural analysis and design of heterocyclic compounds (Hassan et al., 2018).

Synthesis of Antimicrobial Agents

A compound structurally similar to the query was involved in creating novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were evaluated for antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Gomha et al., 2018).

Antimicrobial and Antioxidant Studies

Evaluation of Antimicrobial and Antioxidant Activities

Derivatives were assessed for their potential in antimicrobial and antioxidant applications. Certain compounds showed promising results against test cultures, indicating the potential for structural modification to enhance these effects. This highlights the compound's role in antimicrobial and antioxidant research (Litvinchuk et al., 2021).

Cytotoxic and Antitumor Studies

Cytotoxic Activity and Quantum Chemical Calculations

A study focused on the synthesis of derivatives and their cytotoxic activities against human liver and breast cancerous cell lines. Quantum-chemical calculations were performed to understand the molecular properties, indicating the compound's relevance in cancer research and drug design (Kökbudak et al., 2020).

Antitumor Activity Evaluation

New derivatives were synthesized and evaluated for antitumor activity against various human cancer cell lines. Some compounds displayed potent anticancer activity, comparable to known drugs, showcasing the compound's potential in antitumor activity studies (Hafez & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to the specific biochemical interaction through which the compound produces its effect .

Safety and Hazards

This involves studying the toxicological properties of the compound, its safety measures, and the precautions to be taken while handling it .

Properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSUCYWYMFECMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 2
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 3
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 4
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 5
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 6
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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